1,1-Diphenyl-2-methylbutane
Description
Historical Perspectives on Diphenylalkane Research
The journey into the world of diphenylalkanes began with the seminal work of Charles Friedel and James Crafts in 1877. wikipedia.orgnumberanalytics.comnih.gov Their discovery of the Friedel-Crafts reaction, an electrophilic aromatic substitution, provided a method to attach alkyl groups to aromatic rings, thereby opening the door to the synthesis of a vast array of alkylated aromatic compounds, including diphenylalkanes. wikipedia.orgnumberanalytics.comnih.gov This reaction, traditionally employing an alkyl halide and a Lewis acid catalyst like aluminum chloride, laid the groundwork for producing these molecules in the laboratory. wikipedia.orgbyjus.com
Early research in this area was often characterized by challenges, most notably the propensity for carbocation rearrangements during Friedel-Crafts alkylation. libretexts.orgwiley-vch.delibretexts.orgquora.com When attempting to synthesize diphenylalkanes with specific branched structures, the intermediate carbocation could rearrange to a more stable form, leading to a mixture of isomeric products rather than the desired compound. libretexts.orgwiley-vch.dequora.com For instance, the alkylation of benzene (B151609) with a branched alkyl halide might not yield the expected product due to hydride or methyl shifts within the carbocation intermediate. libretexts.orglibretexts.org These early struggles with controlling reaction selectivity spurred further research into reaction mechanisms and the development of more refined synthetic methodologies. Over the decades, this has led to a deeper understanding of carbocation chemistry and the factors influencing product distribution in electrophilic aromatic substitutions.
Contemporary Significance of Branched Diphenylalkanes in Chemical Research
In modern chemical research, branched diphenylalkanes, including 1,1-Diphenyl-2-methylbutane, hold considerable significance across various fields. Their unique structural motifs make them valuable as intermediates in the synthesis of more complex molecules and as building blocks in materials science. smolecule.com For example, derivatives of diphenylalkanes are utilized in the production of polymers and specialty chemicals. numberanalytics.com
One of the key areas where branched diphenylalkanes are of interest is in the study of reaction mechanisms and stereochemistry. The thermal decomposition of (−)-(S)-1-diphenylmethyl-2-(2-butyl)diazene to produce (−)-(R)-1,1-diphenyl-2-methylbutane is a notable example. cdnsciencepub.comcdnsciencepub.com This reaction proceeds with a net inversion of configuration, providing evidence for a one-bond cleavage mechanism to form diphenylmethyl and 2-butyldiazenyl radicals. cdnsciencepub.com Such studies are crucial for understanding the intricate details of radical reactions and the factors that govern their stereochemical outcomes.
Furthermore, the synthesis of specifically structured diphenylalkanes remains a topic of interest in catalysis research. lidsen.commit.edu The alkylation of aromatic compounds with branched olefins or alkyl halides over various catalysts is continually being explored to achieve higher selectivity and yields, minimizing the formation of undesired isomers. acs.org The insights gained from this research contribute to the development of more efficient and environmentally benign synthetic processes. beilstein-journals.org
Structural Framework and Nomenclature Considerations within Academic Contexts
The systematic naming of this compound is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.orgwikipedia.orgleah4sci.com According to IUPAC nomenclature, the longest continuous carbon chain containing the principal functional groups is identified as the parent chain. In this case, the butane (B89635) chain is the parent alkane. The carbon atoms of the parent chain are numbered to give the substituents the lowest possible locants. For this compound, the numbering starts from the end that gives the phenyl and methyl groups the lowest numbers. The two phenyl groups are located at the first carbon, and the methyl group is at the second carbon, leading to the name this compound.
The structure of this compound features a chiral center at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a diphenylmethyl group. This chirality means that the compound can exist as a pair of enantiomers, (R)-1,1-Diphenyl-2-methylbutane and (S)-1,1-Diphenyl-2-methylbutane. utexas.eduethernet.edu.etdalalinstitute.com The specific spatial arrangement of the groups around this chiral center determines the absolute configuration of each enantiomer.
Below are tables detailing the properties of this compound and its constituent parts, along with a summary of the IUPAC nomenclature for related structures.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₀ |
| Molecular Weight | 224.34 g/mol |
| IUPAC Name | This compound |
| Chirality | Contains one chiral center |
Table 2: Properties of Related Moieties
| Compound/Moiety | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Benzene | C₆H₆ | 78.11 | Aromatic ring, precursor for phenyl group |
| 2-Methylbutane | C₅H₁₂ | 72.15 | Branched alkane chain nih.govchemicalbook.com |
| Diphenylmethane (B89790) | C₁₃H₁₂ | 168.23 | Parent structure for diphenylalkanes |
Table 3: IUPAC Nomenclature Examples for Branched Diphenylalkanes
| Structure | IUPAC Name |
| C₆H₅-CH(CH₃)-CH₂-C(C₆H₅)₂-CH₃ | 4,4-Diphenyl-2-methylpentane |
| (C₆H₅)₂CH-CH(CH₂CH₃)₂ | 3-Ethyl-1,1-diphenylpentane |
| C₆H₅-C(CH₃)₂-CH₂-CH(C₆H₅)-CH₃ | 1,3-Diphenyl-1,1,3-trimethylbutane |
Structure
2D Structure
3D Structure
Properties
CAS No. |
26465-78-1 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(2-methyl-1-phenylbutyl)benzene |
InChI |
InChI=1S/C17H20/c1-3-14(2)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3 |
InChI Key |
YVULBXRMBQUANX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Diphenyl 2 Methylbutane
Traditional Synthetic Routes and Their Academic Refinements
Traditional methods for the synthesis of 1,1-diphenyl-2-methylbutane primarily rely on well-established reactions that form carbon-carbon bonds, such as Friedel-Crafts alkylation and reactions involving Grignard reagents. These methods have been refined over the years to improve yields and selectivity.
Grignard Reagent-Mediated Syntheses of Precursors
A versatile and reliable method for the synthesis of this compound involves the use of a Grignard reagent to construct a tertiary alcohol precursor, which is subsequently converted to the target alkane. This multi-step approach offers good control over the carbon skeleton.
The key precursor, 1,1-diphenyl-2-methylbutan-1-ol, is synthesized via the nucleophilic addition of a sec-butylmagnesium halide (a Grignard reagent) to benzophenone (B1666685). mdpi.com The Grignard reagent is typically prepared by reacting a sec-butyl halide, such as 2-bromobutane (B33332) or 2-chlorobutane (B165301), with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com
The reaction proceeds as follows:
Formation of the Grignard Reagent: CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃ (sec-butylmagnesium bromide)
Nucleophilic Addition to Benzophenone: The carbanionic carbon of the sec-butylmagnesium bromide attacks the electrophilic carbonyl carbon of benzophenone. youtube.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding 1,1-diphenyl-2-methylbutan-1-ol. youtube.com
Dehydration of the Tertiary Alcohol: The synthesized tertiary alcohol is then dehydrated to form 1,1-diphenyl-2-methyl-1-butene. This is typically achieved by treatment with a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heat. chemguide.co.ukchemguide.co.uk
Hydrogenation of the Alkene: The final step is the catalytic hydrogenation of the double bond in 1,1-diphenyl-2-methyl-1-butene to yield the saturated alkane, this compound. This is commonly carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov
| Step | Reactants | Key Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | 2-Bromobutane, Magnesium | sec-Butylmagnesium bromide | Grignard Reagent Formation |
| 2 | sec-Butylmagnesium bromide, Benzophenone | 1,1-Diphenyl-2-methylbutan-1-ol | Nucleophilic Addition |
| 3 | 1,1-Diphenyl-2-methylbutan-1-ol | 1,1-Diphenyl-2-methyl-1-butene | Dehydration |
| 4 | 1,1-Diphenyl-2-methyl-1-butene, H₂/Pd/C | This compound | Catalytic Hydrogenation |
Friedel-Crafts Alkylation Approaches for Aryl-Alkane Coupling
Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring. libretexts.org In the context of synthesizing this compound, this reaction would involve the alkylation of a benzene (B151609) ring with a suitable 2-methylbutyl electrophile, followed by a second Friedel-Crafts reaction on another benzene molecule. However, this approach is fraught with challenges, primarily due to carbocation rearrangements. libretexts.org
A plausible, albeit mechanistically complex, route would be the reaction of benzene with an appropriate 2-methylbutyl halide, such as 1-chloro-2-methylbutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org
The mechanism involves the following steps:
Formation of the Electrophile: The Lewis acid catalyst abstracts the halide from the alkyl halide to generate a carbocation. libretexts.org
Carbocation Rearrangement: A primary carbocation, if formed from 1-chloro-2-methylbutane, would be highly unstable and would rapidly rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift. libretexts.org This is a significant drawback of this method for synthesizing a specific isomer.
Electrophilic Aromatic Substitution: The carbocation then acts as an electrophile and is attacked by the π-electrons of the benzene ring, forming a new carbon-carbon bond and an arenium ion intermediate. libretexts.org
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst. libretexts.org
Due to the high propensity for carbocation rearrangements, the direct Friedel-Crafts alkylation of benzene with a 2-methylbutyl precursor is unlikely to yield this compound as the major product. Instead, a mixture of isomers would be expected. For instance, the initial secondary carbocation formed from 2-chlorobutane could lead to the desired product, but rearrangements are still possible. study.com
| Precursor Carbocation | Rearranged Carbocation | Potential Product | Notes |
|---|---|---|---|
| 2-Methyl-1-butyl cation (primary) | 1,1-Dimethylpropyl cation (tertiary) | (1,1-Dimethylpropyl)benzene | Major product due to rearrangement. |
| 2-Methyl-2-butyl cation (tertiary) | - | tert-Amylbenzene | Formed from a rearranged precursor. |
| 1-Methyl-2-propyl cation (secondary) | - | sec-Butylbenzene | Potential for some formation, but rearrangement is likely. study.com |
A subsequent Friedel-Crafts reaction on the initially formed alkylbenzene would be required to introduce the second phenyl group, which further complicates the synthesis and leads to a mixture of ortho, meta, and para isomers.
Catalytic Condensation Reactions in Diphenylalkane Formation
Catalytic condensation reactions, while broad in scope, can be conceptually applied to the formation of diphenylalkanes. These reactions typically involve the coupling of two molecules with the elimination of a smaller molecule, such as water. In the context of forming the 1,1-diphenylalkane scaffold, a potential pathway could involve the acid-catalyzed condensation of a suitable aldehyde or ketone with benzene.
For instance, the condensation of 2-methylbutanal with two equivalents of benzene in the presence of a strong acid catalyst could theoretically lead to this compound. This type of reaction is analogous to the synthesis of DDT from chloral (B1216628) and chlorobenzene. The mechanism would involve the initial protonation of the carbonyl oxygen of 2-methylbutanal, making the carbonyl carbon highly electrophilic. This is then followed by two successive electrophilic aromatic substitution reactions with benzene.
However, the efficiency of such a direct condensation for producing non-symmetrical diphenylalkanes can be low, and the reaction conditions are often harsh, leading to potential side reactions and low yields.
Advanced and Stereoselective Synthetic Pathways
More contemporary approaches to the synthesis of complex molecules like this compound focus on achieving higher selectivity and milder reaction conditions. These include radical-mediated reactions and thermolytic strategies.
Radical-Mediated Coupling Reactions
Radical-mediated coupling reactions offer an alternative to traditional ionic pathways for the formation of C-C bonds. A hypothetical approach for the synthesis of this compound could involve the generation of a sec-butyl radical and its subsequent coupling with a diphenylmethyl radical or its precursor.
The sec-butyl radical can be generated from various precursors, such as the corresponding halide or a carboxylic acid derivative (via a Barton-McCombie deoxygenation or a Hunsdiecker-type reaction). The diphenylmethyl radical could be formed by hydrogen abstraction from diphenylmethane (B89790). The cross-coupling of these two radicals would yield the desired product. However, controlling the selectivity of radical-radical coupling reactions can be challenging, often leading to a mixture of homo-coupled and cross-coupled products.
Thermolytic Decomposition Strategies of Azo Compounds
The thermolytic decomposition of azo compounds is a well-established method for generating carbon-centered radicals. An azo compound such as 2,2'-azobis(2-methylbutane) could, upon heating, decompose to release nitrogen gas and two sec-butyl radicals.
If this decomposition is carried out in a solvent that can act as a radical trap, such as diphenylmethane, the generated sec-butyl radicals could potentially react with the diphenylmethane to form this compound. This would likely proceed via a radical chain mechanism involving hydrogen abstraction from diphenylmethane to form a diphenylmethyl radical, which then couples with a sec-butyl radical. The efficiency of such a process would depend on the relative rates of the various competing radical reactions, including radical dimerization and disproportionation.
Reactions Involving Ylides for Carbon-Carbon Bond Formation
The Wittig reaction, a cornerstone of alkene synthesis, utilizes phosphorus ylides to convert aldehydes and ketones into alkenes. This method offers a high degree of control over the location of the newly formed double bond. In the context of synthesizing this compound, a Wittig reaction could theoretically be employed to generate its unsaturated precursor, 1,1-diphenyl-2-methyl-1-butene. This would involve the reaction of benzophenone with a sec-butylidenephosphorane ylide.
The general mechanism for the Wittig reaction commences with the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde or ketone. This leads to the formation of a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently collapses to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. The thermodynamic driving force for this final step is the formation of the very stable phosphorus-oxygen double bond.
However, the application of the Wittig reaction for the synthesis of highly substituted alkenes, such as the tetrasubstituted 1,1-diphenyl-2-methyl-1-butene, presents significant challenges. The required ylide, derived from a secondary alkyl halide (2-bromobutane), is sterically hindered. The formation of such ylides via the initial SN2 reaction of triphenylphosphine with the alkyl halide is often inefficient, leading to low yields of the corresponding phosphonium (B103445) salt and, consequently, the ylide itself. Furthermore, the reaction of sterically hindered ylides with ketones, particularly bulky ones like benzophenone, can be slow and result in poor yields of the desired alkene. In many cases, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) esters, is preferred for the synthesis of sterically hindered alkenes.
Due to these synthetic hurdles, specific examples of the synthesis of this compound via a Wittig reaction are not prevalent in academic literature. A plausible, albeit challenging, reaction scheme is presented below:
Step 1: Formation of the Alkene Precursor via Wittig Reaction
Step 2: Hydrogenation of the Alkene Following the formation of 1,1-diphenyl-2-methyl-1-butene, a standard catalytic hydrogenation reaction would be employed to reduce the double bond and yield the final product, this compound.
Comparison and Evaluation of Synthetic Yields and Selectivity in Academic Research
A comparative analysis of different synthetic routes to this compound reveals significant variations in yields and selectivity, underscoring the importance of choosing an appropriate methodology based on the desired outcome and available starting materials. The primary alternatives to the challenging ylide-based synthesis are the Grignard reaction and Friedel-Crafts alkylation.
Friedel-Crafts Alkylation Route: This classic method for forming carbon-carbon bonds on aromatic rings can be a direct and efficient route to this compound. Research by El-Emary (1998) has demonstrated the successful alkylation of benzene with 2-methyl-1-phenyl-2-butanol using an AlCl₃/CH₃NO₂ catalyst system. This reaction proceeds to give this compound (referred to as 2-methyl-1,1-diphenylbutane in the paper) as the sole product, indicating high selectivity. A key advantage of this method is the direct formation of the desired carbon skeleton in a single step from readily available starting materials. However, a significant limitation of Friedel-Crafts alkylations is the potential for carbocation rearrangements, which can lead to a mixture of isomeric products. In this specific case, the tertiary carbocation formed from the alcohol precursor is relatively stable, minimizing the likelihood of rearrangement and contributing to the high selectivity observed.
The following table provides a comparative overview of the potential yields and selectivity for the different synthetic routes to this compound based on typical outcomes reported in academic research for similar transformations.
| Synthetic Method | Key Steps | Typical Yield Range (%) | Selectivity | Notes |
| Ylide-Based Synthesis (Wittig) | 1. Wittig reaction of benzophenone and sec-butylidenephosphorane. 2. Catalytic hydrogenation. | Low (often < 30% for hindered alkenes) | Moderate to High | Challenging due to steric hindrance in both ylide formation and reaction. |
| Grignard Reaction | 1. Reaction of sec-butylmagnesium bromide with benzophenone. 2. Dehydration of the resulting alcohol. 3. Catalytic hydrogenation. | 60-85 (overall) | Moderate | Dehydration step may yield a mixture of alkene isomers, potentially lowering selectivity. |
| Friedel-Crafts Alkylation | Alkylation of benzene with 2-methyl-1-phenyl-2-butanol. | High (reported as the sole product) | High | Prone to carbocation rearrangements with other substrates, but selective in this case. |
Mechanistic Investigations of 1,1 Diphenyl 2 Methylbutane Reactions
Fundamental Reaction Mechanisms
The reactions of 1,1-Diphenyl-2-methylbutane and its derivatives are largely dictated by the stability of the intermediates that can be formed. The presence of two phenyl groups on a tertiary carbon atom significantly influences the pathways of ionic reactions, while the nature of the C-H bonds determines the course of radical processes.
Carbonium Ion Rearrangements and Pathways
Reactions of this compound precursors, such as the corresponding alcohol (1,1-Diphenyl-2-methyl-2-butanol), under acidic conditions proceed through a tertiary carbocation intermediate. The formation of the 1,1-diphenyl-2-methylpropyl cation is a key step that opens up pathways for rearrangement. libretexts.orglibretexts.org This carbocation can undergo 1,2-shifts to yield more stable intermediates.
Two primary rearrangement pathways are possible for the initially formed tertiary carbocation: a 1,2-hydride shift from the adjacent carbon and a 1,2-phenyl shift. The relative likelihood of these migrations is determined by the migratory aptitude of the groups. In general, the migratory aptitude follows the order: H > aryl > alkyl. pw.live This preference is attributed to the ability of the migrating group to stabilize the developing positive charge in the transition state.
A phenyl group can stabilize the transition state through the formation of a bridged phenonium ion, which delocalizes the positive charge across the aromatic ring. stackexchange.com Despite this, a hydride shift is often kinetically favored due to the lower energy barrier for the migration of the smaller hydrogen atom. The ultimate product distribution will depend on a delicate balance between the kinetic and thermodynamic control of the reaction. stackexchange.com For instance, in pinacol-type rearrangements, the migratory aptitude of aryl groups is enhanced by electron-donating substituents, following the order p-anisyl > p-tolyl > phenyl > p-chlorophenyl. pw.live
Table 1: General Migratory Aptitude in Carbocation Rearrangements
| Migrating Group | Relative Aptitude | Stabilizing Factor |
| Hydride (H) | High | Low activation energy |
| Phenyl (C₆H₅) | Intermediate | Formation of a stable phenonium ion intermediate |
| Methyl (CH₃) | Low | Inductive effect and hyperconjugation |
This table presents a generalized order of migratory aptitude, which can be influenced by specific reaction conditions and substrate structure.
Radical Reaction Intermediates and Propagation
In the presence of radical initiators, such as UV light or peroxides, this compound can undergo free-radical reactions. The initial step involves the homolytic cleavage of a C-H bond to form a carbon-centered radical. The stability of the resulting radical determines the regioselectivity of the reaction. The order of radical stability is generally tertiary > secondary > primary, due to hyperconjugation and inductive effects. masterorganicchemistry.com
For this compound, abstraction of a hydrogen atom can lead to several possible radicals. The most stable would be the tertiary radical at the C2 position, which is also stabilized by resonance with the two adjacent phenyl groups (a benzylic-type radical). This exceptional stability makes the C-H bond at this position particularly susceptible to abstraction.
A typical radical reaction, such as free-radical bromination, would proceed via a chain mechanism involving initiation, propagation, and termination steps. reddit.comnsf.gov
Initiation: Homolytic cleavage of Br₂ by UV light to form two bromine radicals (Br•).
Propagation:
A bromine radical abstracts a hydrogen atom from the C2 position of this compound to form the most stable tertiary benzylic-type radical and HBr.
The carbon radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain.
Termination: Combination of any two radical species.
The high regioselectivity of bromination compared to chlorination is a well-documented phenomenon, attributed to the endothermic nature of the hydrogen abstraction step by a bromine radical. masterorganicchemistry.com This leads to a later transition state that more closely resembles the radical intermediate, thus amplifying the energy differences between the potential radicals and favoring the formation of the most stable one. masterorganicchemistry.com
Table 2: Relative Stability of Potential Radical Intermediates from this compound
| Position of H Abstraction | Radical Type | Key Stabilizing Factors |
| C2 | Tertiary, Benzylic-type | Resonance with two phenyl groups, Hyperconjugation |
| C3 | Secondary | Hyperconjugation |
| C4 | Primary | Hyperconjugation |
This table provides a qualitative ranking of the stability of possible radical intermediates.
Nucleophilic Substitution (SN1/SN2) and Elimination (E1/E2) Processes
Derivatives of this compound with a suitable leaving group at the C2 position, such as a halide or a tosylate, are tertiary substrates. Due to significant steric hindrance, they are unreactive towards the bimolecular SN2 mechanism. Instead, under neutral or acidic conditions with weak nucleophiles/bases (e.g., in solvolysis), they react via unimolecular SN1 and E1 pathways. libretexts.org
Both SN1 and E1 reactions proceed through a common rate-determining step: the formation of the tertiary carbocation. This intermediate can then either be trapped by a nucleophile to give the SN1 product or lose a proton from an adjacent carbon to yield the E1 product (an alkene). libretexts.org
The competition between SN1 and E1 is influenced by several factors. Higher temperatures generally favor elimination over substitution. The nature of the solvent and the basicity of the nucleophile also play a role. For substrates like 2-bromo-2-methylbutane, elimination can lead to the formation of both the Zaitsev (more substituted) and Hofmann (less substituted) products, with the Zaitsev product typically being the major one unless a sterically bulky base is used. libretexts.org
With a strong, non-nucleophilic base, the bimolecular E2 mechanism can occur. libretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com
Kinetics and Thermodynamic Analyses of Reaction Processes
The study of reaction rates and the application of thermodynamic principles provide deeper insights into the mechanisms of reactions involving this compound.
Rate Law Derivations and Experimental Determinations
For the SN1 and E1 reactions of a 1,1-Diphenyl-2-methylbutyl derivative, the rate-determining step is the unimolecular formation of the carbocation. Therefore, the reaction is expected to follow first-order kinetics, and the rate law is given by:
Rate = k[Substrate]
This rate law indicates that the reaction rate is directly proportional to the concentration of the substrate and is independent of the concentration of the nucleophile or base. amherst.edu This can be experimentally verified by measuring the initial reaction rate at different initial concentrations of the substrate while keeping other conditions constant. For example, the solvolysis of tertiary alkyl halides is often monitored by measuring the rate of acid production. quizlet.com
Rate = k[Substrate][Base]
The rate constant, k, is a temperature-dependent proportionality constant. Its value can be determined from the slope of a plot of the initial rate versus the concentration of the reactant(s).
Table 3: Rate Laws for Competing Mechanisms
| Mechanism | Rate Law | Molecularity | Overall Order |
| SN1 | Rate = k[Substrate] | Unimolecular | First |
| E1 | Rate = k[Substrate] | Unimolecular | First |
| E2 | Rate = k[Substrate][Base] | Bimolecular | Second |
Activation Energies and Transition State Theory Applications
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a crucial factor in determining the reaction rate. It can be determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot). The slope of this plot is equal to -Ea/R, where R is the gas constant.
For the reactions of this compound derivatives, the activation energy for the SN1/E1 pathway is associated with the energy of the transition state leading to the carbocation intermediate. The stability of the diphenyl-substituted tertiary carbocation would be expected to lower this activation energy compared to a simple tertiary alkyl halide.
Transition state theory provides a framework for understanding the factors that determine the activation energy. The activation energy is related to the enthalpy of activation (ΔH‡), while the pre-exponential factor in the Arrhenius equation is related to the entropy of activation (ΔS‡). For carbocation rearrangements, computational methods like Density Functional Theory (DFT) can be used to calculate the activation energies for competing pathways, such as hydride versus phenyl migration. nsf.gov These calculations can help to predict which rearrangement is kinetically more favorable. For example, the dehydration of t-butanol, which proceeds through an E1 mechanism, has a calculated activation energy that can be compared with experimental values to validate the computational model. nsf.govnih.gov
Table 4: Representative Activation Energies for Related Reactions
| Reaction | Substrate/System | Activation Energy (Ea) (kcal/mol) |
| Dehydration | tert-Butanol | ~62.4 |
| Solvolysis (SN1) | tert-Butyl chloride in aqueous ethanol | ~20 |
| Phenyl Migration | Rh(PMe₃)₂(Ph)H(CO)Cl isomer | 15 |
Note: This table provides approximate activation energies for analogous systems to illustrate the typical energy barriers for these reaction types. The actual values for this compound derivatives may vary.
Equilibrium Studies and Product Distribution Thermodynamics
The thermodynamic stability of this compound and its isomers is a critical factor in reactions involving carbocation intermediates, such as those occurring under Friedel-Crafts alkylation conditions or other acid-catalyzed processes. mt.commasterorganicchemistry.com While specific equilibrium constants for reactions involving this compound are not extensively documented in readily available literature, the principles of carbocation chemistry allow for a detailed prediction of its behavior.
Reactions that generate the 1,1-diphenyl-2-methylbutyl cation, a tertiary carbocation, are subject to rearrangements that lead to more stable carbocation intermediates. libretexts.orglumenlearning.com The stability of carbocations follows the order: tertiary > secondary > primary, a trend driven by hyperconjugation and inductive effects. However, in the case of the 1,1-diphenyl-2-methylbutyl cation, the presence of two phenyl groups on the cationic carbon provides significant resonance stabilization.
Despite this, rearrangement via a hydride or alkyl shift can occur if it leads to an even more stable intermediate. masterorganicchemistry.com For the 1,1-diphenyl-2-methylbutyl cation, a 1,2-hydride shift from the adjacent carbon atom would result in a secondary carbocation, which is energetically unfavorable. However, a 1,2-methyl shift is a plausible rearrangement pathway. This type of rearrangement, analogous to the Wagner-Meerwein rearrangement, would lead to the formation of the 1,2-diphenyl-2-methylbutyl cation, a tertiary carbocation that is also stabilized by resonance with one of the phenyl groups. The equilibrium between these carbocation structures dictates the final product distribution.
The thermodynamics of such rearrangements are governed by the relative free energies of the carbocation intermediates. The product distribution in a reaction proceeding under thermodynamic control will reflect the relative stabilities of the possible isomeric products. For instance, in an acid-catalyzed isomerization, this compound could potentially equilibrate with other structural isomers. The relative concentrations of these isomers at equilibrium would be determined by their standard Gibbs free energies of formation.
Table 1: Factors Influencing Carbocation Stability and Product Distribution
| Factor | Description | Impact on Equilibrium and Product Distribution |
|---|---|---|
| Carbocation Stability | The inherent stability of the carbocation intermediate (Tertiary > Secondary > Primary). Phenyl groups provide significant resonance stabilization. | Rearrangements (e.g., hydride or alkyl shifts) will occur to form a more stable carbocation, shifting the equilibrium and altering the final product mixture. lumenlearning.com |
| Steric Hindrance | The spatial arrangement of atoms and groups around the reaction center. | Can influence the approach of reactants and the relative stability of transition states, thereby affecting the kinetic vs. thermodynamic product ratio. |
| Reaction Temperature | Higher temperatures provide more energy to overcome activation barriers. | Favors the formation of the thermodynamically most stable product by allowing equilibria to be established. |
| Catalyst | The nature of the acid catalyst (e.g., Lewis acid like AlCl₃). | Can influence the rate at which equilibrium is reached and may affect the relative stabilities of intermediates through complexation. masterorganicchemistry.com |
Photochemical Reaction Mechanisms of Diphenylalkanes
The photochemistry of diphenylalkanes, including this compound, is characterized by reactions that proceed from an electronically excited state. Upon absorption of light, typically in the ultraviolet region, the molecule is promoted from its ground electronic state (S₀) to a higher energy singlet excited state (S₁). msu.edu From this excited state, a variety of photophysical and photochemical processes can occur.
The presence of two phenyl groups separated by a saturated sp³-hybridized carbon atom is a key structural feature that dictates the photochemical behavior of these molecules. This arrangement allows for a specific type of photochemical reaction known as the di-π-methane rearrangement. wikipedia.orgyoutube.com This rearrangement is a general and well-studied reaction for molecules containing two π-systems (in this case, the phenyl rings) separated by a methylene (B1212753) or substituted carbon atom. youtube.com
Excited State Chemistry and Energy Transfer Processes
The initial absorption of a photon promotes a 1,1-diphenylalkane to a singlet excited state (S₁). msu.edu This excited state is short-lived and can undergo several processes:
Fluorescence: Radiative decay back to the ground state (S₀) by emitting a photon.
Internal Conversion: Non-radiative decay to a lower electronic state of the same multiplicity (e.g., S₁ to S₀).
Intersystem Crossing: A non-radiative transition to an excited state of different spin multiplicity, typically a triplet state (T₁). baranlab.org Triplet states are generally lower in energy than the corresponding singlet states and have significantly longer lifetimes. mdpi.com
Energy Transfer: The excited molecule (donor) can transfer its excitation energy to another molecule (acceptor). This can occur through two primary mechanisms:
Förster Resonance Energy Transfer (FRET): A long-range, non-radiative process that occurs through dipole-dipole coupling. Its efficiency is strongly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. fiveable.me
Dexter Energy Transfer: A short-range process that requires orbital overlap between the donor and acceptor, essentially involving an exchange of electrons. miami.edu
The specific pathway taken depends on the molecular structure, the solvent, and the presence of other molecules that can act as energy acceptors (quenchers). fiveable.me The chemistry of the excited state is often distinct from ground-state chemistry, as the distribution of electrons is different, leading to changes in geometry, polarity, and reactivity. calpoly.edu
Photo-Induced Bond Cleavage and Rearrangements
For diphenylalkanes, a characteristic photochemical reaction is the di-π-methane rearrangement. wikipedia.org This reaction typically proceeds from the singlet excited state for acyclic systems. The mechanism involves the formation of a diradical intermediate through the bridging of the two phenyl groups. youtube.com
The generalized mechanism for a di-π-methane rearrangement in a molecule like this compound can be described as follows:
Excitation of one of the phenyl rings to the S₁ state.
Formation of a bond between one of the ortho-carbons of the excited phenyl ring and an ortho-carbon of the other phenyl ring, leading to a bridged diradical intermediate.
Cleavage of the original bond between the benzylic carbon and the newly bonded phenyl ring to form a cyclopropyldicarbinyl-type diradical.
Rearrangement and subsequent bond formation to yield the final product, which is typically a phenyl-substituted cyclopropane.
This rearrangement is a formal 1,2-shift of a phenyl group with the formation of a three-membered ring. The regioselectivity of the rearrangement is determined by which groups stabilize the resulting radical centers in the diradical intermediates. youtube.com
While the di-π-methane rearrangement is a primary pathway, other photo-induced processes such as C-C or C-H bond cleavage can also occur, particularly from the higher-energy triplet state, leading to the formation of radical species that can undergo subsequent reactions. nih.gov
Stereochemical Aspects of 1,1 Diphenyl 2 Methylbutane
Chirality and Stereoisomerism of 1,1-Diphenyl-2-methylbutane
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. libretexts.orgmasterorganicchemistry.com The concept of chirality is central to the stereoisomerism of this compound. A molecule is considered chiral if it is non-superimposable on its mirror image. mnstate.edukhanacademy.org
The primary cause of chirality in this compound is the presence of a chiral center. A chiral center is typically a carbon atom that is bonded to four different and distinct groups. utexas.edudummies.com In the structure of this compound, the carbon atom at the second position (C2) is a stereogenic center.
The four distinct groups attached to the chiral C2 carbon are:
A hydrogen atom (-H)
A methyl group (-CH3)
An ethyl group (-CH2CH3)
A diphenylmethyl group (-CH(C6H5)2)
Since there is one chiral center, the molecule is chiral and will exist as a pair of stereoisomers that are non-superimposable mirror images of each other. uomustansiriyah.edu.iqpurdue.edu These are known as enantiomers. According to the 2^n rule, where 'n' is the number of chiral centers, this compound has 2^1 = 2 possible stereoisomers. masterorganicchemistry.comlibretexts.org These enantiomers are designated as (R)-1,1-Diphenyl-2-methylbutane and (S)-1,1-Diphenyl-2-methylbutane, based on the Cahn-Ingold-Prelog priority rules.
Properties of this compound Stereoisomers
| Property | Description |
|---|---|
| Number of Chiral Centers | 1 (at the C2 position) |
| Maximum Stereoisomers | 2 (a pair of enantiomers) |
| Relationship | Enantiomers (non-superimposable mirror images) |
| Nomenclature | (R)-1,1-Diphenyl-2-methylbutane and (S)-1,1-Diphenyl-2-methylbutane |
Enantioselective Synthesis and Resolution Techniques
Due to the presence of enantiomers which can exhibit different biological activities or serve as distinct chiral building blocks, methods for their separation and selective synthesis are crucial.
Enantioselective Synthesis: This approach aims to produce a single enantiomer of a chiral compound. One established method involves the use of chiral auxiliaries. For instance, the enantioselective synthesis of analogous chiral hydrocarbons has been achieved through the alkylation of carbanions derived from chiral precursors. Another key strategy is asymmetric hydrogenation, where a prochiral alkene is hydrogenated using a chiral catalyst, often a transition metal complex with chiral ligands, to yield a product enriched in one enantiomer.
Resolution of Racemic Mixtures: A mixture containing equal amounts of two enantiomers is called a racemic mixture. Resolution is the process of separating these enantiomers.
Classical Resolution: This involves reacting the racemic this compound (if it were, for example, a carboxylic acid derivative) with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (like solubility) and can be separated by conventional methods like fractional crystallization.
Chiral Chromatography: This is a powerful modern technique for separating enantiomers. A racemic mixture of this compound can be passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.
Stereochemical Outcomes of Specific Reactions (e.g., Inversion of Configuration in Thermolysis)
The stereochemistry of a reaction is critical, as it determines the spatial arrangement of atoms in the product. For chiral molecules like this compound, reactions at the chiral center can proceed with retention, inversion, or loss of the original configuration.
Studies on the thermolysis of related chiral hydrocarbons have demonstrated that high-temperature reactions can lead to racemization or inversion of configuration. For example, the pyrolysis of optically active 3-phenyl-2,2-dimethylbutane, a structurally similar compound, shows that free-radical mechanisms can lead to the loss of stereochemical integrity at the chiral center. In the case of this compound, thermolysis could potentially involve the homolytic cleavage of the C1-C2 bond. The resulting radical at C2 would be planar or rapidly inverting, and its subsequent recombination would lead to a racemic mixture, effectively erasing the initial stereochemical information.
In reactions involving nucleophilic substitution at the C2 center (if a suitable leaving group were present), the mechanism would dictate the stereochemical outcome. An SN2 reaction would proceed with a complete inversion of configuration, while an SN1 reaction would typically result in racemization due to the formation of a planar carbocation intermediate.
Conformational Analysis and Hindered Rotation Studies
Conformational analysis involves the study of the different spatial arrangements of a molecule that result from rotation about single bonds. For this compound, the rotation around the C1-C2 and C2-C3 single bonds is of particular interest due to the steric bulk of the substituents.
The two large phenyl groups on C1 and the methyl and ethyl groups on C2 create significant steric hindrance. This hindrance restricts the free rotation around the C1-C2 bond, leading to preferred conformations where the bulky groups are positioned to minimize steric strain.
Newman Projections: Visualizing the molecule by looking down the C1-C2 bond (Newman projection) helps in analyzing the different conformations.
Staggered Conformations: These are lower in energy. The most stable staggered conformer would have the large diphenylmethyl group anti-periplanar to the ethyl group (the largest group on C2 besides the diphenylmethyl group itself).
Eclipsed Conformations: These are higher in energy due to torsional strain and steric repulsion between the groups. The eclipsed conformation where the diphenylmethyl group is aligned with the ethyl group would be particularly high in energy.
The energy barrier to rotation around the C1-C2 bond is expected to be substantial. This hindered rotation can influence the molecule's reactivity and its spectroscopic properties, such as those observed in Nuclear Magnetic Resonance (NMR) spectroscopy. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for atoms in different conformational environments.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-1,1-Diphenyl-2-methylbutane |
| (S)-1,1-Diphenyl-2-methylbutane |
Advanced Spectroscopic and Structural Characterization of 1,1 Diphenyl 2 Methylbutane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.
The ¹H NMR spectrum of 1,1-diphenyl-2-methylbutane is predicted to display signals corresponding to several distinct proton environments. The aromatic protons of the two phenyl groups are expected to appear in the downfield region (typically δ 7.0-7.5 ppm) as complex, overlapping multiplets due to their similar chemical environments and spin-spin coupling.
The aliphatic portion of the molecule gives rise to more distinct signals. The single proton on the carbon atom bonded to both phenyl rings (C1) is significantly deshielded and would appear as a doublet. The protons of the 2-methylbutyl group would resonate further upfield, with their multiplicities determined by the number of adjacent protons, following the n+1 rule. youtube.com For instance, the terminal methyl group (CH₃) adjacent to the methylene (B1212753) group (CH₂) would likely appear as a triplet.
Predicted ¹H NMR Data for this compound
This interactive table outlines the predicted chemical shifts, multiplicities, and coupling constants for the distinct proton environments in the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Partner(s) |
|---|---|---|---|---|
| Phenyl (C₆H₅) | 7.10 - 7.40 | Multiplet | 10H | Other aromatic protons |
| Methine (CH Ph₂) | 3.50 - 3.70 | Doublet | 1H | CH(CH₃)CH₂CH₃ |
| Methine (CH (CH₃)) | 1.90 - 2.10 | Multiplet | 1H | CHPh₂, CH₂, CH₃ |
| Methylene (CH₂ ) | 1.20 - 1.40 | Multiplet | 2H | CH(CH₃), CH₃ |
| Methyl (CH-CH₃ ) | 0.95 - 1.05 | Doublet | 3H | CH(CH₃) |
The proton-decoupled ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms in the molecule. For this compound, a total of nine distinct signals are predicted. The presence of a chiral center at C2 renders the two phenyl groups and the two methyl groups of the isopropyl moiety potentially diastereotopic, which could lead to more complex spectra than a simple analysis might suggest. However, typically four signals are expected for the aromatic carbons (ipso, ortho, meta, and para positions). The aliphatic carbons of the 2-methylbutyl group and the quaternary carbon attached to the phenyl rings will appear in the upfield region of the spectrum. researchgate.netdocbrown.infolibretexts.org
Predicted ¹³C NMR Data for this compound
This interactive table shows the predicted chemical shifts for the unique carbon environments within the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (C -ipso) | 145.0 |
| Phenyl (C -ortho) | 128.5 |
| Phenyl (C -meta) | 128.0 |
| Phenyl (C -para) | 126.0 |
| C HPh₂ | 55.0 |
| C H(CH₃) | 38.0 |
| C H₂ | 28.0 |
| CH-C H₃ | 21.0 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. emerypharma.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the protons within the 2-methylbutyl chain, confirming their sequence and connectivity. For example, the proton at C1 would show a correlation to the proton at C2.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This technique would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal predicted around 3.6 ppm would show a cross-peak to the carbon signal at 55.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of the molecule. nih.gov Key correlations would include those from the phenyl protons to the quaternary carbon (C1), and from the C1 proton to the ortho and ipso carbons of the phenyl rings, confirming the link between the aromatic and aliphatic moieties.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. jeol.com
High-resolution mass spectrometry determines the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₇H₂₀. HRMS would distinguish this formula from other possible formulas that have the same nominal mass. The calculated exact mass for the molecular ion [C₁₇H₂₀]⁺ is a fundamental piece of data for structural confirmation. fiu.edunih.gov
In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. The fragmentation of this compound is expected to be dominated by cleavage of the C1-C2 bond. This is because this cleavage results in the formation of a highly stable diphenylmethyl cation ([CH(C₆H₅)₂]⁺). This cation is stabilized by resonance across both phenyl rings, and it would likely be the most abundant ion in the spectrum (the base peak) at an m/z of 167.
Other significant fragments would arise from the cleavage of the 2-methylbutyl group, analogous to the fragmentation of 2-methylbutane itself, leading to ions at m/z 57 ([C₄H₉]⁺) and 43 ([C₃H₇]⁺). docbrown.inforesearchgate.netlibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The primary functional groups are the aromatic phenyl rings and the aliphatic butane (B89635) chain.
The phenyl groups give rise to several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹. mit.eduacadpubl.eu The carbon-carbon stretching vibrations within the aromatic ring result in a series of sharp peaks in the 1600-1450 cm⁻¹ region. mit.eduufl.edu Out-of-plane C-H bending vibrations are also prominent and can provide information about the substitution pattern of the benzene (B151609) ring. For a monosubstituted benzene ring, which is the case for the phenyl groups in this molecule, strong absorption bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.
The aliphatic 2-methylbutyl group also exhibits characteristic IR absorptions. The C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups occur at wavenumbers just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. acadpubl.eunih.gov The bending vibrations for these aliphatic C-H bonds are found in the 1470-1370 cm⁻¹ region. nih.gov Specifically, the asymmetrical and symmetrical bending of the CH₃ groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic (Phenyl) | C-H Stretch | 3100-3000 |
| Aromatic (Phenyl) | C=C Stretch | 1600-1450 |
| Aromatic (Phenyl) | C-H Out-of-Plane Bend | 770-730 and 710-690 |
| Aliphatic (Alkyl) | C-H Stretch | 2960-2850 |
| Aliphatic (Methyl) | C-H Asymmetric Bend | ~1465 |
| Aliphatic (Methyl) | C-H Symmetric Bend | ~1375 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound, the chromophores responsible for UV absorption are the two phenyl groups. The aliphatic 2-methylbutyl group does not absorb significantly in the typical UV-Vis range (200-800 nm).
The electronic spectrum of benzene and its derivatives is characterized by two main absorption bands originating from π → π* transitions within the aromatic ring. acadpubl.eu The first is a high-intensity band, often referred to as the E-band, which appears around 180-200 nm. The second is a lower-intensity band with fine structure, known as the B-band, which is observed in the 230-270 nm region. acadpubl.eu The presence of alkyl substituents on the benzene ring typically causes a slight bathochromic shift (a shift to longer wavelengths) of these absorption maxima.
In this compound, the two phenyl groups are attached to the same carbon atom, which insulates them from direct conjugation. As a result, the UV-Vis spectrum is expected to be similar to that of an alkylbenzene, such as toluene (B28343) or ethylbenzene, but with approximately double the intensity due to the presence of two phenyl chromophores. The primary electronic transitions are the π → π* transitions within the benzene rings.
The expected UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) would likely show a strong absorption band (E-band) below 220 nm and a weaker, structured band (B-band) in the region of 250-270 nm.
| Electronic Transition | Chromophore | Expected λmax (nm) | Transition Type |
| E-band | Phenyl Ring | ~210-220 | π → π |
| B-band | Phenyl Ring | ~250-270 | π → π |
X-ray Crystallography for Solid-State Structure Determination
Crystal Growth and Quality Considerations
To perform an X-ray diffraction analysis, a high-quality single crystal of this compound is required. The growth of such a crystal is a critical and often challenging step. Several methods are commonly employed for growing single crystals of organic compounds.
For a non-polar aromatic hydrocarbon like this compound, suitable crystallization techniques would include:
Slow Evaporation: A solution of the compound in a volatile organic solvent (e.g., hexane, diethyl ether, or dichloromethane) is allowed to evaporate slowly over several days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation. mit.edu
Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. The decrease in temperature reduces the solubility of the compound, promoting crystallization. mit.edu
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. ufl.educhemistryviews.org
The quality of the resulting crystals is paramount for successful X-ray diffraction analysis. High-quality crystals are typically well-formed with smooth faces and sharp edges, and they should be free from defects, such as cracks or twinning. The choice of solvent, the rate of cooling or evaporation, and the purity of the compound are all critical factors that influence crystal quality.
Unit Cell Parameters and Space Group Analysis
The unit cell is the basic repeating structural unit of a crystal. Its dimensions are defined by the lengths of the three axes (a, b, and c) and the angles between them (α, β, and γ). The space group describes the symmetry of the arrangement of molecules within the unit cell.
Without experimental data for this compound, we can look at related structures. For example, similar aromatic hydrocarbons often crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). The packing of the molecules in the crystal lattice will be governed by weak intermolecular forces, primarily van der Waals interactions. The bulky and non-symmetrical nature of the 2-methylbutyl group, along with the two phenyl rings, will influence the efficiency of molecular packing.
A hypothetical set of unit cell parameters for this compound, based on similar-sized organic molecules, might fall in the following ranges:
| Parameter | Hypothetical Value Range |
| a (Å) | 8-15 |
| b (Å) | 6-12 |
| c (Å) | 15-25 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Space Group | P2₁/c (monoclinic) |
These values are purely illustrative and would need to be determined experimentally.
Bond Lengths, Bond Angles, and Dihedral Angles in Crystalline State
X-ray crystallography provides precise measurements of bond lengths, bond angles, and dihedral angles, which define the molecular geometry in the solid state. For this compound, the expected values for these parameters can be predicted based on standard values for similar chemical environments.
The bond lengths within the phenyl rings are expected to be typical for aromatic systems, with C-C distances around 1.39 Å. The C-C single bonds in the aliphatic chain will have lengths of approximately 1.54 Å. The C-C bond connecting the aliphatic chain to the phenyl rings would be around 1.51 Å.
The bond angles within the phenyl rings will be close to the ideal 120° for sp² hybridized carbon atoms. The angles around the sp³ hybridized carbons in the 2-methylbutyl group will be approximately 109.5°. The C-C-C bond angles involving the quaternary carbon atom bonded to the two phenyl rings will likely be slightly distorted from the ideal tetrahedral angle due to steric hindrance between the bulky phenyl groups.
A table of expected bond lengths and angles is provided below:
| Bond/Angle | Atoms Involved | Expected Value |
| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å |
| Bond Length | C(aliphatic)-C(aliphatic) | ~1.54 Å |
| Bond Length | C(aromatic)-C(aliphatic) | ~1.51 Å |
| Bond Angle | C-C-C (in phenyl ring) | ~120° |
| Bond Angle | C-C-C (in alkyl chain) | ~109.5° |
It is important to reiterate that these are expected values, and the actual geometric parameters for this compound in the crystalline state would need to be determined through a dedicated X-ray diffraction experiment.
Computational and Theoretical Investigations of 1,1 Diphenyl 2 Methylbutane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to determining the electronic properties and intrinsic stability of a molecule. dtic.mil These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, energy, and orbital distributions.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on their electron density. researchgate.net For 1,1-Diphenyl-2-methylbutane, a DFT study would begin by optimizing the molecule's geometry to find its lowest energy conformation (ground state). This involves selecting an appropriate functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or def2-TZVP) that provide a good balance of accuracy and computational cost. mdpi.comnih.gov
The geometry optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. dntb.gov.ua The output of such a calculation provides precise bond lengths, bond angles, and dihedral angles for the most stable structure. Vibrational frequency calculations are then typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties like enthalpy and Gibbs free energy. nih.gov
Table 1: Illustrative Optimized Ground-State Parameters for this compound (DFT/B3LYP/6-31G(d,p)) This table presents hypothetical data for illustrative purposes.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(phenyl)-C(quaternary) | 1.54 Å |
| Bond Length | C(quaternary)-C(chiral) | 1.56 Å |
| Bond Angle | C(phenyl)-C(quat)-C(phenyl) | 109.8° |
| Dihedral Angle | C(phenyl)-C(quat)-C(chiral)-C(ethyl) | -175.2° |
| Electronic Energy | Molecule | -813.45 Hartrees |
| Dipole Moment | Molecule | 0.25 Debye |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants without using experimental data for parameterization. dtic.mil Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used to obtain a detailed picture of the molecular orbitals (MOs). researchgate.net
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a larger gap implies greater stability. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich phenyl rings, while the LUMO would also involve these π-systems.
Table 2: Hypothetical Frontier Molecular Orbital Properties (MP2/6-311G(d,p)) This table presents hypothetical data for illustrative purposes.
| Property | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.85 | Ionization Potential |
| LUMO Energy | -0.21 | Electron Affinity |
| HOMO-LUMO Gap (ΔE) | 6.64 | High Kinetic Stability |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum calculations identify energy minima, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. wustl.eduyoutube.com An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion. A force field (e.g., AMBER, CHARMM, OPLS) is chosen to define the potential energy of the system.
For this compound, an MD simulation would reveal the accessible rotational conformations (rotamers) around its single bonds, particularly the C-C bond connecting the diphenyl-substituted carbon and the chiral center. youtube.com The simulation would be run for a sufficient duration (nanoseconds to microseconds) to sample the conformational space thoroughly. Analysis of the resulting trajectory can identify the most populated (i.e., most stable) conformations and the energy barriers between them, providing a complete picture of the molecule's conformational landscape. lumenlearning.comunicamp.br
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in modeling chemical reactions, allowing for the identification of reaction pathways and the characterization of transition states (TS). nih.govresearchgate.net For this compound, one might investigate thermal decomposition pathways or potential isomerization reactions.
Table 3: Example of Calculated Energies for a Hypothetical Isomerization Reaction This table presents hypothetical data for illustrative purposes.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactant (this compound) | 0.0 | Starting Material |
| Transition State | +35.5 | Activation Barrier |
| Product (Isomer) | -5.2 | Reaction Product |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model. nsf.govunibo.it
IR Spectroscopy: Vibrational frequencies calculated from DFT correspond to the peaks in an infrared (IR) spectrum. Comparing the calculated and experimental spectra can help confirm the structure and identify specific functional groups.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are invaluable for assigning peaks in experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an ultraviolet-visible (UV-Vis) spectrum. nih.gov
A strong agreement between predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. tandfonline.com
Table 4: Illustrative Predicted Vibrational Frequencies and Assignments This table presents hypothetical data for illustrative purposes.
| Calculated Frequency (cm⁻¹) | Mode Description | Expected IR Intensity |
|---|---|---|
| 3065 | Aromatic C-H Stretch | Medium |
| 2960 | Aliphatic C-H Stretch | Strong |
| 1600 | Aromatic C=C Stretch | Medium |
| 1450 | CH₂/CH₃ Bending | Strong |
| 700 | Aromatic C-H Out-of-Plane Bend | Strong |
Derivatives and Analogues of 1,1 Diphenyl 2 Methylbutane
Synthesis and Reactivity of Structural Isomers (e.g., 1,2-Diphenyl-2-methylbutane, 1,4-Diphenylbutane)
The synthesis and reactivity of diphenylbutanes are highly dependent on the specific arrangement of the phenyl groups and alkyl substituents. While information on 1,2-diphenyl-2-methylbutane is scarce, its isomer 1,4-diphenylbutane (B89690) has been prepared through several established routes.
One straightforward, one-step method involves the dimerization of styrene (B11656) or the reaction of α-methylstyrene. rsc.org Another common approach is the coupling of smaller aromatic precursors. For instance, 1,4-diphenylbutane can be synthesized from the reaction of bromobenzene (B47551) with ethylene (B1197577) using a dual iridium photocatalyst and a nickel catalyst, a method that provides good yields.
The reactivity of 1,4-diphenylbutane is characterized by transformations of its aliphatic chain and aromatic rings. A notable reaction is its use in constructing polycyclic aromatic hydrocarbons. Through an iron-catalyzed intramolecular cross-dehydroarylation (CDA), the linear 1,4-diphenylbutane substrate can be used to build complex structures like 1-arylnaphthalenes and 4-arylcoumarins. This reaction demonstrates the utility of the flexible butane (B89635) chain in facilitating regioselective cyclization.
Table 1: Synthesis of 1,4-Diphenylbutane
| Starting Materials | Key Reagents/Catalysts | Reaction Type | Reference |
|---|---|---|---|
| Styrene or α-Methylstyrene | Not specified | Dimerization/Coupling | rsc.org |
| Bromobenzene, Ethylene | Ir(dtbbpy)(ppy)₂PF₆, NiCl₂·glyme | Photoredox/Nickel Catalysis |
Functionalized Derivatives and Their Chemical Transformations
Halogenation of diphenylbutanes can occur at either the aliphatic chain or the aromatic rings, depending on the reaction conditions. The introduction of a halogen atom provides a versatile functional handle for subsequent transformations.
A documented example involves the bromination of 1,4-diphenylbutane-1,4-dione, a related diketone, using N-bromosuccinimide (NBS). asianpubs.org This reaction selectively yields 2-bromo-1,4-diphenylbutane-1,4-dione, demonstrating regioselective functionalization at the α-position to the carbonyl group. asianpubs.orgresearchgate.net
Alternatively, electrophilic aromatic bromination can be achieved on the phenyl rings. While direct bromination of 1,4-diphenylbutane is not detailed, general principles suggest that reagents like NBS in acetonitrile (B52724) can achieve highly para-selective monobromination on activated aromatic rings. nih.gov The resulting aryl bromides are valuable substrates for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
Table 2: Bromination of 1,4-Diphenylbutane-1,4-dione
| Substrate | Reagent | Product | Key Feature | Reference |
|---|---|---|---|---|
| 1,4-Diphenylbutane-1,4-dione | N-Bromosuccinimide (NBS) | 2-Bromo-1,4-diphenylbutane-1,4-dione | Regioselective α-bromination | asianpubs.orgresearchgate.net |
Oxygenated derivatives of diphenylbutanes include alcohols, ketones, and epoxides, which are important intermediates in organic synthesis. The diketone 1,4-diphenylbutane-1,4-dione is a key precursor in this class, serving as a building block for various heterocyclic compounds like furans and pyrroles. researchgate.netnih.gov
The synthesis of epoxy-functionalized diphenylbutanes can be envisioned by starting from an unsaturated precursor. For example, 1,4-diphenyl-1,3-butadiene, which can be prepared via a Wittig reaction from cinnamaldehyde, could serve as a substrate for epoxidation. orgsyn.orgwebassign.net The treatment of such an unsaturated system with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or a manganese-catalyzed system with hydrogen peroxide would be expected to yield the corresponding epoxide. organic-chemistry.org These reactions are often highly stereospecific. The resulting epoxides are versatile intermediates, susceptible to ring-opening reactions by various nucleophiles to introduce new functional groups with defined stereochemistry.
The synthesis of azo analogues of diphenylbutane, which contain the characteristic -N=N- chromophore, typically involves a multi-step sequence starting from the parent hydrocarbon. This process leverages classical aromatic chemistry to introduce the necessary nitrogen functionalities.
A plausible synthetic route would begin with the nitration of 1,4-diphenylbutane. Using a mixture of nitric acid and sulfuric acid, an electrophilic aromatic substitution would introduce a nitro group onto one of the phenyl rings, primarily at the para position due to steric hindrance from the butyl chain. frontiersin.org
Next, the nitro group is reduced to a primary amine. This transformation is commonly achieved using reducing agents such as tin or iron in acidic media (e.g., Sn/HCl) or through catalytic hydrogenation (H₂/Pd-C). This yields 4-(4-aminophenyl)butylbenzene.
The resulting aromatic amine can then undergo diazotization . Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt. researchgate.netjbiochemtech.com
Finally, the unstable diazonium salt is immediately subjected to an azo coupling reaction with an electron-rich aromatic compound, such as phenol (B47542) or N,N-dimethylaniline. jbiochemtech.com This electrophilic aromatic substitution reaction forms the stable azo linkage, yielding a colored azo dye derivative of 1,4-diphenylbutane. The properties of the resulting dye can be tuned by the choice of the coupling partner.
Chemo- and Regioselective Modifications
Chemoselectivity and regioselectivity are crucial for the precise functionalization of complex molecules like diphenylbutanes, which possess multiple reactive sites (aromatic rings and the aliphatic linker).
Regioselectivity is well-illustrated by the bromination of 1,4-diphenylbutane-1,4-dione with NBS, which exclusively attacks the α-carbon of the aliphatic chain rather than the aromatic rings. asianpubs.orgresearchgate.net Similarly, electrophilic aromatic substitutions on 1,4-diphenylbutane demonstrate regioselectivity. Nitration or halogenation is expected to favor substitution at the para-position of the phenyl rings, as the alkyl chain acts as a weak ortho-, para-director, and the para-position is sterically more accessible. nih.govfrontiersin.org
Chemoselectivity is exemplified in reactions where one functional group reacts in preference to another. For instance, the Wittig reaction used to synthesize unsaturated precursors like 1,4-diphenyl-1,3-butadiene is highly chemoselective, as the phosphorus ylide reacts specifically with the carbonyl group of an aldehyde (cinnamaldehyde) without affecting other parts of the molecule. webassign.net Subsequent epoxidation of the diene could also be controlled; peroxyacids tend to react preferentially with the more electron-rich double bond, allowing for selective modification if the double bonds have different electronic properties.
Advanced Reaction Studies and Methodological Developments
Catalytic Transformations Involving 1,1-Diphenyl-2-methylbutane
The structural framework of this compound, featuring a quaternary benzylic carbon, makes it a subject of interest in catalytic studies, particularly in the realms of cracking, dehydrogenation, and isomerization. These transformations are fundamental in petrochemical processing and fine chemical synthesis, aiming to convert less valuable hydrocarbons into high-demand products.
Catalytic Cracking: This process breaks down large hydrocarbon molecules into smaller, more useful ones. In the case of this compound, catalytic cracking, typically over solid acid catalysts like zeolites, would proceed through a carbenium ion mechanism. The initial protonation of one of the phenyl rings would be followed by a series of rearrangements and bond cleavages. The product distribution is dependent on the catalyst type and reaction conditions, but would likely include benzene (B151609), toluene (B28343), ethylbenzene, cumene, and various smaller alkanes and alkenes. Zeolites such as ZSM-5 are often employed due to their shape selectivity, which can influence the product distribution. scienceopen.comresearchgate.net The high stability of the tertiary benzylic carbenium ion that can be formed from this compound would influence the cracking pathways.
Dehydrogenation: This reaction involves the removal of hydrogen to form unsaturated compounds. Catalytic dehydrogenation of this compound could potentially lead to the formation of alkenes. For instance, dehydrogenation of the ethyl group could yield 1,1-diphenyl-2-methyl-1-butene. This transformation is typically carried out at high temperatures over metal-based catalysts, such as platinum or palladium supported on alumina (B75360) or carbon. mdpi.comnih.gov The reaction is reversible and often limited by thermodynamic equilibrium.
Isomerization: Skeletal isomerization of the alkyl group in this compound can occur under acidic conditions, leading to the formation of other structural isomers. For example, rearrangement of the sec-butyl group could potentially lead to the formation of 1,1-diphenyl-3-methylbutane or other isomers through a series of hydride and methyl shifts via carbenium ion intermediates. Solid acid catalysts, including various types of zeolites, are commonly used to facilitate such isomerizations. wikipedia.org The stability of the intermediate carbeniums plays a crucial role in determining the product distribution.
Table 1: Potential Catalytic Transformations of this compound
| Transformation | Catalyst Type | Potential Major Products |
| Catalytic Cracking | Zeolites (e.g., ZSM-5) | Benzene, Toluene, Cumene, Ethylbenzene, Alkenes |
| Dehydrogenation | Pt/Al2O3, Pd/C | 1,1-Diphenyl-2-methyl-1-butene, Stilbene derivatives |
| Isomerization | Solid Acids (e.g., Zeolites) | 1,1-Diphenyl-3-methylbutane, other structural isomers |
Radical Chain Reactions and Their Control
The tertiary hydrogen atom at the 2-position of the butyl chain in this compound is susceptible to abstraction in radical chain reactions. Understanding and controlling these reactions are crucial for selective functionalization and for preventing unwanted degradation.
Free Radical Halogenation: The reaction of this compound with halogens, typically initiated by UV light or heat, proceeds via a free radical mechanism. The regioselectivity of this reaction is governed by the stability of the resulting radical intermediate. Abstraction of the tertiary hydrogen at the C-2 position leads to the formation of a relatively stable tertiary radical, which is also benzylic to two phenyl groups. Therefore, the major product of monohalogenation is expected to be 1,1-diphenyl-2-bromo-2-methylbutane. Bromination is generally more selective than chlorination for the most substituted position due to the endothermic nature of the hydrogen abstraction step by a bromine radical. wikipedia.orgchemistrysteps.com
Autoxidation: In the presence of oxygen, this compound can undergo autoxidation, a radical chain reaction that leads to the formation of hydroperoxides. The initiation step involves the formation of a radical, which then reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of this compound to form a hydroperoxide and a new radical, thus propagating the chain. The primary product of autoxidation would be 1,1-diphenyl-2-methyl-2-hydroperoxybutane. This process is analogous to the industrial production of phenol (B47542) and acetone (B3395972) from cumene. researchgate.netnih.govwikipedia.org
Control in Radical Polymerization: While this compound itself is not a monomer, the structurally related compound 1,1-diphenylethylene (B42955) (DPE) is known to act as a controlling agent in radical polymerization. DPE does not readily homopolymerize but can react with propagating radicals to form a less reactive radical, thereby moderating the polymerization rate and influencing the molecular weight distribution of the resulting polymer. This principle of using a non-polymerizable species to control radical reactions is a key strategy in the synthesis of well-defined polymers. wikipedia.orgresearchgate.net
Table 2: Radical Chain Reactions Involving this compound
| Reaction | Reagents/Conditions | Major Product |
| Free Radical Bromination | Br2, UV light or heat | 1,1-Diphenyl-2-bromo-2-methylbutane |
| Autoxidation | O2, initiator (optional) | 1,1-Diphenyl-2-methyl-2-hydroperoxybutane |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. For a molecule like this compound, which is typically synthesized via Friedel-Crafts alkylation, several greener alternatives are being explored.
Solid Acid Catalysts: Traditional Friedel-Crafts alkylation often employs homogeneous Lewis acids like aluminum chloride (AlCl₃), which are difficult to separate from the reaction mixture and generate significant waste. The use of solid acid catalysts, such as zeolites and sulfated zirconia, offers a greener alternative. These catalysts are easily separable, reusable, and can exhibit high selectivity. The synthesis of this compound could be achieved by the alkylation of benzene with a suitable C5 alkene or alcohol over a solid acid catalyst.
Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts in a variety of chemical reactions. In the context of Friedel-Crafts alkylation, certain ionic liquids can serve as recyclable reaction media and can also enhance the catalytic activity of Lewis acids. Their non-volatile nature reduces air pollution compared to conventional organic solvents. The synthesis of this compound in an ionic liquid medium could offer advantages in terms of catalyst recycling and product isolation. elsevierpure.combeilstein-journals.orgbeilstein-journals.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While a specific enzyme for the direct synthesis of this compound has not been reported, the development of biocatalytic Friedel-Crafts-type reactions is an active area of research. Engineered enzymes could potentially be used to catalyze the stereoselective alkylation of aromatic rings, offering a highly efficient and environmentally friendly route to chiral diarylalkanes. documentsdelivered.comrsc.orgrsc.orgproquest.com
Table 3: Green Chemistry Approaches for the Synthesis of this compound
| Approach | Key Features | Potential Advantages |
| Solid Acid Catalysis | Use of zeolites, clays, or sulfated metal oxides. | Easy catalyst separation, reusability, reduced waste. |
| Ionic Liquids | Use as recyclable solvents and/or catalysts. | Low volatility, potential for enhanced reactivity and selectivity, catalyst recycling. |
| Biocatalysis | Use of enzymes (natural or engineered). | High selectivity (including stereoselectivity), mild reaction conditions, biodegradable catalysts. |
Q & A
Q. What are the recommended synthetic routes for 1,1-Diphenyl-2-methylbutane, and what factors influence reaction efficiency?
Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts alkylation, leveraging a Lewis acid catalyst (e.g., AlCl₃) to facilitate the coupling of a methylbutane derivative with biphenyl precursors. Key factors affecting efficiency include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for electrophilic activation .
- Solvent polarity : Non-polar solvents (e.g., dichloromethane) enhance intermediate stability .
- Temperature control : Excessive heat may lead to polyalkylation byproducts; maintaining 0–25°C optimizes selectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound from unreacted starting materials .
Q. How can researchers ensure the purity of this compound using analytical techniques?
Methodological Answer: Purity validation requires a combination of chromatographic and spectroscopic methods:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies impurities and confirms molecular weight (expected base peak at m/z corresponding to molecular ion) .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for characteristic phenyl proton signals (δ 7.2–7.4 ppm) and methylbutane backbone (δ 0.8–1.6 ppm).
- ¹³C NMR : Confirm quaternary carbons (δ 140–150 ppm for aromatic carbons) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity >98% .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in spectral data during structural elucidation?
Methodological Answer: Discrepancies in spectral data (e.g., unexpected NMR shifts or GC retention times) can arise from stereochemical heterogeneity or solvent effects. Recommended approaches:
- Density Functional Theory (DFT) calculations : Predict NMR chemical shifts and compare with experimental data to validate structural assignments .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) that may obscure signals .
- Cross-validation with alternative techniques : Use X-ray crystallography (if crystals are obtainable) or IR spectroscopy to confirm functional groups .
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer: Computational tools provide insights into reaction mechanisms and regioselectivity:
- Molecular Dynamics (MD) Simulations : Model steric effects of the bulky diphenyl groups on reaction pathways .
- Quantum Mechanical Calculations (e.g., Gaussian) : Predict activation energies for potential reactions (e.g., hydrogenation or oxidation) and identify reactive sites .
- Docking Studies : Explore interactions with enzymes or catalysts, particularly in studies targeting biodegradability or catalytic applications .
Q. What experimental design considerations are critical for studying the environmental persistence of this compound?
Methodological Answer: Environmental impact assessments require controlled degradation studies:
- Photolysis Experiments : Expose the compound to UV light (λ = 300–400 nm) and monitor degradation products via LC-MS .
- Biodegradation Assays : Use soil or water microcosms with GC-MS to track metabolite formation (e.g., diphenylmethanol) .
- Ecotoxicology Models : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity thresholds for aquatic organisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
